molecular formula C20H24N2O3 B2816664 1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy- CAS No. 289476-17-1

1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-

Cat. No. B2816664
CAS RN: 289476-17-1
M. Wt: 340.423
InChI Key: HPVMOMBUJGGQOG-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy- is a chemical compound that belongs to the family of tryptamines. This compound is also known as 5-MeO-DALT and is a psychoactive substance that has been found to have a range of effects on the human body.

Scientific Research Applications

Neurochemical Pharmacology

1H-Indole-3-ethanamine derivatives, such as the substituted N-benzylphenethylamines, are known for their high potency agonist activity at 5-HT2A receptors. Studies suggest that these compounds have a pharmacological profile consistent with hallucinogenic activity, showing little psychostimulant activity. They are used in research to understand the mechanisms of action of psychoactive substances and their interaction with serotonin and dopamine receptors (Eshleman et al., 2018).

Comparative Neuropharmacology

Similar derivatives, particularly NBOMe hallucinogens, are studied for their neuropharmacological profiles. These compounds exhibit high potency at 5-HT2A receptors in animal models, which is consistent with their hallucinogenic effects observed in humans. Such studies are crucial for understanding the potential risks and consequences of recreational use of these psychoactive substances (Elmore et al., 2018).

Identification and Forensic Analysis

The identification of 1H-Indole-3-ethanamine derivatives in forensic samples, especially those sold on blotting paper, poses a significant challenge due to their thermolabile nature and low concentrations. Advanced analytical methods, such as gas chromatography-mass spectrometry, are employed to identify these substances. Derivatization techniques, like using heptafluorobutyric anhydride, are essential for the reliable detection and analysis of these compounds in forensic settings (Lum et al., 2020).

Development of Antitubercular Agents

Derivatives of 1H-Indole-3-ethanamine are also investigated for their potential as antitubercular agents. Studies involve designing and synthesizing new compounds based on the 1H-indole scaffold and evaluating their activity against Mycobacterium tuberculosis. This research is pivotal in discovering new therapeutic options for tuberculosis (Sharma et al., 2019).

Synthesis and Structural Analysis

Indole derivatives are synthesized and characterized using various spectroscopic and structural analysis methods. These compounds have applications in different fields due to their diverse chemical and biological properties. Research focuses on understanding the molecular structures, bonding, and interactions within these compounds to explore their potential applications (Tariq et al., 2020).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-23-16-5-6-18-17(11-16)15(13-22-18)8-9-21-12-14-4-7-19(24-2)20(10-14)25-3/h4-7,10-11,13,21-22H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVMOMBUJGGQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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